1-(4-Ethoxy-3-fluorophenyl)ethanone
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Overview
Description
“1-(4-Ethoxy-3-fluorophenyl)ethanone” is a chemical compound with the molecular formula C10H11FO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethoxy-3-fluorophenyl)ethanone” consists of a phenyl ring substituted with an ethoxy group at the 4-position and a fluorine atom at the 3-position . The carbonyl group is attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Ethoxy-3-fluorophenyl)ethanone” are not available, similar compounds have been involved in enantioselective biocatalytic reduction reactions .Physical And Chemical Properties Analysis
“1-(4-Ethoxy-3-fluorophenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 182.19 .Scientific Research Applications
- Significance : Understanding protein function, interactions, and post-translational modifications is crucial for drug discovery and disease research .
- Application : It contributes to databases used for modeling chemical processes and predicting behavior under different conditions .
Proteomics Research
Thermodynamic Property Data Analysis
Biocatalytic Reduction Studies
Safety and Hazards
properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDHBVTRWVNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-fluorophenyl)ethanone |
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